molecular formula C21H17NO4S B2684099 5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]thiophene-2-carboxylic acid CAS No. 476362-75-1

5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]thiophene-2-carboxylic acid

Cat. No.: B2684099
CAS No.: 476362-75-1
M. Wt: 379.43
InChI Key: FTPSFRLVPGNHGC-UHFFFAOYSA-N
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Description

5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]thiophene-2-carboxylic acid is a synthetic organic compound featuring a thiophene ring substituted with a carboxylic acid group at the 2-position and an Fmoc (9-fluorenylmethoxycarbonyl)-protected aminomethyl group at the 5-position. This molecule is structurally characterized by its heterocyclic thiophene core, which confers aromatic stability, and the Fmoc group, a widely used protecting group in peptide synthesis to shield primary amines during solid-phase reactions .

Properties

IUPAC Name

5-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]thiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO4S/c23-20(24)19-10-9-13(27-19)11-22-21(25)26-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-10,18H,11-12H2,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTPSFRLVPGNHGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=CC=C(S4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

476362-75-1
Record name 5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]thiophene-2-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]thiophene-2-carboxylic acid typically involves multiple steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via oxidation reactions, such as the use of potassium permanganate or chromium trioxide.

    Fmoc Protection of the Amino Group: The amino group is protected using Fmoc chloride in the presence of a base like sodium carbonate or triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.

    Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Piperidine, sodium hydroxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Deprotected amino derivatives.

Scientific Research Applications

5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]thiophene-2-carboxylic acid is widely used in scientific research, particularly in:

    Chemistry: As a building block in the synthesis of complex organic molecules and peptides.

    Biology: In the study of protein interactions and enzyme mechanisms.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of this compound largely depends on its use. In peptide synthesis, the Fmoc group protects the amino group from unwanted reactions, allowing for selective deprotection and subsequent coupling reactions. The thiophene ring can participate in various electronic interactions, influencing the reactivity and stability of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Variations

Thiophene vs. Furan Derivatives

A closely related analog is 5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]furan-2-carboxylic acid (CAS 503469-51-0), which replaces the thiophene ring with a furan. Key differences include:

Property Thiophene Derivative (Target Compound) Furan Derivative
Molecular Formula C₂₁H₁₇NO₅S C₂₁H₁₇NO₅
Molecular Weight ~379.43 g/mol 363.37 g/mol
Aromatic Stability Higher (due to sulfur’s electronegativity) Lower (oxygen-based)
Reactivity Less prone to oxidation More susceptible to ring-opening

Thiophene’s sulfur atom enhances aromatic stability compared to furan, making it preferable in environments requiring resistance to oxidative or acidic conditions .

Thieno[3,2-b]thiophene-2-carboxylic Acid

This fused bicyclic thiophene derivative () exhibits extended π-conjugation, increasing its utility in optoelectronic materials. Unlike the target compound, its synthesis involves aldehyde/ketone-mediated ring closure, yielding a planar structure with distinct electronic properties .

Substituent Variations

Benzoic Acid Analogs

Compound 4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-fluoro-2-isopropoxybenzoic acid () substitutes the thiophene with a benzene ring. Key distinctions:

Property Thiophene Derivative Benzoic Acid Analog
Ring Type Heterocyclic (S) Homocyclic (C₆)
Electron Density Delocalized with S Localized on benzene
Bioactivity Potential Moderate (limited data) Higher (e.g., teriflunomide analogs for multiple sclerosis)

The benzene ring’s electron-rich nature may enhance interactions with biological targets, but the thiophene’s heteroatom could improve solubility in polar solvents .

Amino Acid Backbone Modifications

Compounds like (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiophen-3-yl)propanoic acid () feature amino acid backbones instead of a direct thiophene-carboxylic acid linkage. These derivatives are tailored for peptide synthesis, where the thiophene moiety introduces steric bulk or modulates conformation .

Biological Activity

5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]thiophene-2-carboxylic acid is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound has a molecular formula of C21H21N1O5SC_{21}H_{21}N_{1}O_{5}S and a molecular weight of approximately 393.46 g/mol. The presence of the fluorenylmethoxycarbonyl (Fmoc) group suggests applications in peptide synthesis and other biochemical pathways.

Synthesis

The synthesis of this compound typically involves several steps, including the protection of amino groups, nucleophilic substitutions, and carboxylic acid formation. The Fmoc group is often used to protect amine functionalities during synthesis, allowing for selective reactions without interfering with other functional groups.

Antimicrobial Activity

Research indicates that derivatives of thiophene carboxylic acids exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for these compounds often range from 4 µg/mL to 32 µg/mL, indicating potent antibacterial effects.

CompoundMIC (µg/mL)Target Bacteria
II.b4S. aureus
II.c8E. coli

Cytotoxicity Studies

Cytotoxicity assays using human cell lines, such as A549 (adenocarcinomic human alveolar basal epithelial cells), have shown promising results for the safety profile of these compounds. For example, compound II.b exhibited no cytotoxicity at concentrations up to 128 µg/mL, which is significantly higher than its MIC value.

The mechanism underlying the biological activity of this compound is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways. The Fmoc moiety may also play a role in enhancing the lipophilicity of the compound, facilitating better membrane permeability.

Case Studies

  • Antibacterial Efficacy : A study conducted on various thiophene derivatives showed that those with electron-withdrawing groups exhibited enhanced antibacterial activity compared to their electron-donating counterparts. This suggests that structural modifications can significantly influence biological activity.
  • Cytotoxicity Assessment : In a cytotoxicity study involving multiple human cancer cell lines, the tested thiophene derivatives demonstrated selective toxicity towards cancer cells while sparing normal cells, highlighting their potential as chemotherapeutic agents.

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